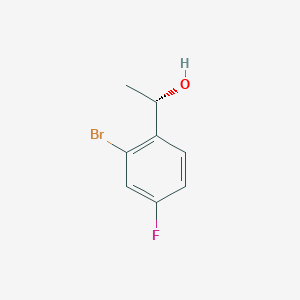
(S)-1-(2-Bromo-4-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Bromo-4-fluorophenyl)ethanol is a chiral compound with a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-4-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2-Bromo-4-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantiomeric purity. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-4-fluorophenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: (S)-1-(2-Bromo-4-fluorophenyl)ethanone
Reduction: (S)-1-(2-Bromo-4-fluorophenyl)ethane
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-Bromo-4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a chiral building block.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-4-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of the bromine and fluorine substituents can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Bromo-4-chlorophenyl)ethanol
- (S)-1-(2-Bromo-4-methylphenyl)ethanol
- (S)-1-(2-Bromo-4-iodophenyl)ethanol
Uniqueness
(S)-1-(2-Bromo-4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity
Biological Activity
(S)-1-(2-Bromo-4-fluorophenyl)ethanol is an organic compound with significant biological activity, characterized by its chiral center and the presence of halogen substituents (bromine and fluorine) on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological systems.
- Molecular Formula : C8H8BrF
- Molecular Weight : Approximately 215.06 g/mol
- Structure : The compound features a hydroxyl group, which is crucial for its biological interactions.
Research indicates that this compound may interact with specific receptors and enzymes, influencing various biochemical pathways. The unique halogen substituents enhance its binding affinity to biological targets, which could lead to therapeutic applications in areas such as neurology and oncology.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance, compounds in its structural class have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects:
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | 0.0048 - 0.0195 | E. coli, S. aureus |
| 2-Bromo-4-fluoroacetophenone | 0.012 - 0.025 | Various bacterial strains |
The minimum inhibitory concentration (MIC) values indicate that this compound possesses considerable antibacterial properties, particularly against strains like Escherichia coli and Staphylococcus aureus .
Enantioselective Microbial Reduction
This compound can be synthesized through enantioselective microbial reduction of 2-bromo-4-fluoroacetophenone. Various microorganisms, including strains from the genera Candida and Hansenula, have been screened for their ability to produce this compound with high enantiomeric excess (e.e.):
| Microorganism | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Candida spp. | >90 | >99 |
| Hansenula spp. | >90 | >99 |
This synthesis method demonstrates not only the compound's potential in medicinal chemistry but also its relevance in sustainable bioprocessing techniques .
Neurotransmitter Interaction
Research has suggested that this compound may influence neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety or depression. Its structural analogs have been studied for their effects on serotonin and dopamine receptors, indicating a pathway for further investigation into its neuropharmacological effects .
Anticancer Potential
The compound's unique structure has led to exploration within anticancer research, particularly as an intermediate in synthesizing compounds targeting cancer cell proliferation pathways. Preliminary studies indicate that derivatives of this compound may exhibit anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values suggesting significant efficacy .
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
LPYZIWSUVOQESX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Br)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















